![molecular formula C11H12FN3 B13405837 5-Fluoro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline CAS No. 922711-63-5](/img/structure/B13405837.png)
5-Fluoro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline is a compound that features a fluorine atom, an imidazole ring, and an aniline moiety. This compound is part of a broader class of imidazole-containing compounds, which are known for their diverse biological and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline can be achieved through various methods. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia under acidic conditions.
Wallach Synthesis: This involves the cyclization of N-substituted glycine derivatives.
Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Amino Nitrile Method: This involves the reaction of amino nitriles with aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity . The fluorine atom can enhance the compound’s binding affinity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Etonitazene: An analgesic with an imidazole ring.
Enviroxime: An antiviral compound containing an imidazole moiety.
Astemizole: Another antihistaminic agent with an imidazole ring.
Uniqueness
5-Fluoro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other imidazole-containing compounds .
Eigenschaften
CAS-Nummer |
922711-63-5 |
|---|---|
Molekularformel |
C11H12FN3 |
Molekulargewicht |
205.23 g/mol |
IUPAC-Name |
5-fluoro-2-[(2-methylimidazol-1-yl)methyl]aniline |
InChI |
InChI=1S/C11H12FN3/c1-8-14-4-5-15(8)7-9-2-3-10(12)6-11(9)13/h2-6H,7,13H2,1H3 |
InChI-Schlüssel |
XDVBCKPQGHPHOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN1CC2=C(C=C(C=C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


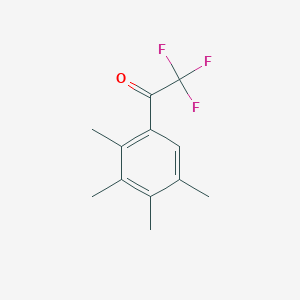
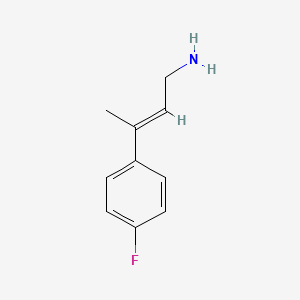
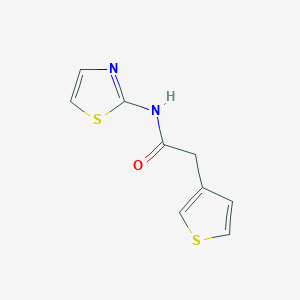

![(1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione](/img/structure/B13405774.png)
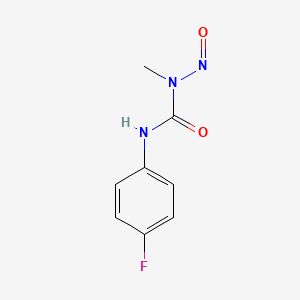
![[(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid](/img/structure/B13405782.png)
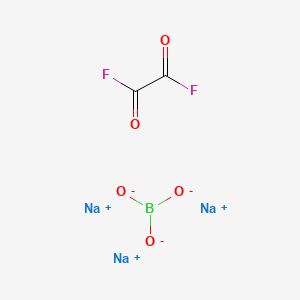


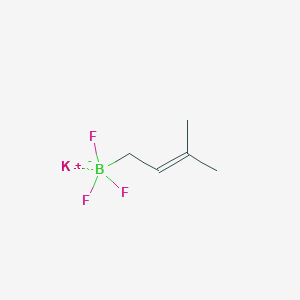
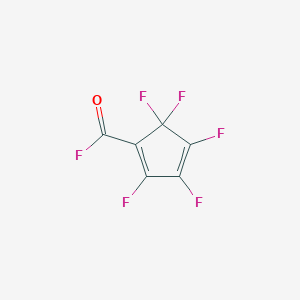
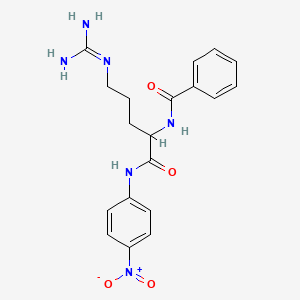
![N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide](/img/structure/B13405831.png)
